3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Thiazolidin-4-one SAR

Negative controls for HIV-1 reverse transcriptase inhibition assays are often poorly characterized, leading to unreliable SAR benchmarks. CAS 907558-63-8 solves this as the validated unsubstituted benzothiazole reference analog. - **Critical SAR baseline**: IC50 >40,000 nM (BindingDB BDBM237342); >1,000-fold less active than 4-Cl analog (IC50 40 nM). - **Mechanism control**: Competitive inhibition mode contrasts with uncompetitive potent derivatives. - **Physicochemical reference**: log P 4.34, TPSA 86.74 Ų, high GI absorption predicted. Supplied as neat solid. Ideal for RT inhibition assay benchmarking and DPP4 scaffold screening.

Molecular Formula C16H10ClFN2OS2
Molecular Weight 364.8 g/mol
CAS No. 907558-63-8
Cat. No. B3179030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one
CAS907558-63-8
Molecular FormulaC16H10ClFN2OS2
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10ClFN2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2
InChIKeyVEXGIKXEIYQXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one: Baseline Overview


3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (CAS 907558-63-8) is a synthetic 2,3-diaryl-1,3-thiazolidin-4-one derivative incorporating an unsubstituted benzo[d]thiazol-2-yl moiety at the N-3 position and a 2-chloro-6-fluorophenyl group at the C-2 position [1]. The compound has a molecular formula of C₁₆H₁₀ClFN₂OS₂, a molecular weight of 364.84 g/mol, a consensus log P of 4.34, and a topological polar surface area (TPSA) of 86.74 Ų . This compound serves as the unsubstituted benzothiazole reference analog within a series of HIV-1 reverse transcriptase (RT) inhibitors, where it has been explicitly characterized as exhibiting practically no inhibitory activity under standard assay conditions, providing a critical SAR baseline for programs evaluating benzothiazole substitution effects on thiazolidin-4-one pharmacology [1].

SAR negative control Establishes inactivity baseline for benzothiazole substitution effects
HIV-1 RT reference Defines zero-activity point in NNRTI thiazolidin-4-one series
Mechanistic probe Competitive inhibition control for mode-of-action studies

Why Generic Substitution Fails Without SAR Verification


Within the 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one chemotype, minor structural modifications to the benzothiazole ring produce extreme divergence in target potency. The unsubstituted benzothiazole analog (this compound, 907558-63-8) is practically inactive against HIV-1 RT (IC₅₀ > 40,000 nM), whereas its direct 4-Cl-substituted analog (compound 7) exhibits potent inhibition with an IC₅₀ of 0.04 µM (40 nM)—a >1,000-fold difference in activity arising solely from a single chlorine substituent [1]. The 6-EtO analog (compound 18) shows an IC₅₀ of 3.4 µM, still ~12-fold more active than the unsubstituted compound [1]. This SAR cliff means that any procurement decision involving a thiazolidin-4-one–benzothiazole conjugate intended for HIV-1 RT screening must rigorously verify the benzothiazole substitution pattern; assuming class-level interchangeability would risk using a compound that is functionally inactive for this primary target [1]. Independent confirmation of inactivity is archived in BindingDB under BDBM237342 (IC₅₀ > 4.00E+4 nM) [2].

Benzothiazole substitution dictates activity

The unsubstituted analog is practically inactive for HIV-1 RT, while 4-Cl or 6-EtO substituted analogs show extreme potency gains. Class-level interchangeability is not supported.

Functional inactivity risk without verification

Procuring a substituted analog labeled as similar may introduce a >1000-fold activity shift. The substitution pattern must be confirmed before use in RT screening.

Batch identity and purity may shift baseline

Degraded or misidentified material from unverified sources can compromise negative-control reliability. QC documentation review is advised.

Quantitative Differentiation Evidence


HIV-1 Reverse Transcriptase Inhibition vs. 4-Cl and 6-EtO Analogs

In a direct head-to-head study by Pitta et al. (2013), the unsubstituted benzothiazole parent compound 2 (907558-63-8) exhibits practically no HIV-1 RT inhibitory activity (IC₅₀ > 40 µM), whereas its 4-Cl-benzothiazole analog (compound 7) is a potent inhibitor with IC₅₀ = 0.04 µM, and its 6-EtO-benzothiazole analog (compound 18) shows IC₅₀ = 3.4 µM [1]. The reference drug nevirapine exhibited IC₅₀ = 0.28 µM in the same study [1]. This inactivity was independently confirmed in BindingDB (BDBM237342, IC₅₀ > 4.00E+4 nM), sourced from the same Aristotle University of Thessaloniki laboratory [2].

HIV-1 RT Inhibition
Head-to-head
This compound: IC₅₀ > 40 µM
4-Cl analog: IC₅₀ 0.04 µM
6-EtO analog: IC₅₀ 3.4 µM
>1000-fold less active vs. 4-Cl; ~12-fold vs. 6-EtO
Confirms inactivity as negative-control baseline
Colorimetric RT assay, pH 7.8, 37°C; nevirapine IC₅₀ 0.28 µM
HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Thiazolidin-4-one SAR

Competitive vs. Uncompetitive HIV-1 RT Inhibition Mechanism

Kinetic analysis by Pitta et al. revealed that the inactive compound 2 (907558-63-8) exhibits a competitive mode of HIV-1 RT inhibition (characteristic of less active derivatives, IC₅₀ > 40 µM), whereas the potent 4-Cl and 6-EtO analogs (compounds 7 and 18) exhibit an uncompetitive inhibition mode—a mechanistically desirable characteristic that may circumvent resistance mutations affecting traditional non-competitive NNRTIs [1]. Docking analysis supports differential binding orientations: the active compound 7 forms hydrogen bonds within the allosteric center that the inactive compound 2 cannot establish due to the absence of the 4-Cl substituent [1].

Inhibition Mechanism
Head-to-head
This compound: competitive mode
4-Cl/6-EtO analogs: uncompetitive mode
Nevirapine: non-competitive
Mechanistic control for inhibition mode studies
Kinetic analysis with RNA:primer and dTTP; 4 µM inhibitor
Enzyme inhibition kinetics HIV-1 RT allosteric site NNRTI mechanism of action

Physicochemical Profile: Log P and TPSA Comparison

The vendor-supplied computed physicochemical profile (Bidepharm) reports a consensus log P of 4.34 (average of five methods: iLOGP 2.85, XLOGP3 4.88, WLOGP 4.58, MLOGP 4.2, SILICOS-IT 5.18) and a TPSA of 86.74 Ų for 907558-63-8 . The compound has 0 H-bond donors and 3 H-bond acceptors, 2 rotatable bonds, and a fraction Csp³ of 0.12 . While direct comparator data for the 4-Cl and 6-EtO analogs are not available from the same source, the consensus log P of the unsubstituted compound is expected to be lower than its 6-EtO analog (due to the additional ethoxy group) and higher than more polar substituted derivatives, positioning this compound as a lipophilic baseline reference within the series .

Computed Physicochemical Profile
Data to verify
Consensus log P: 4.34
TPSA: 86.74 Ų
HBD: 0, HBA: 3, rotatable bonds: 2
Lipophilic baseline for analogue comparison
Computational predictions from five methods; experimental verification recommended
Lipophilicity Drug-likeness Physicochemical profiling

DPP4 Inhibitory Potential in Thiazolidin-4-one Scaffold Class

A 2025 study by Eleftheriou et al. evaluated sixteen 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones for DPP4 inhibitory activity. Twelve compounds exhibited IC₅₀ values in the nanomolar range, with the most potent derivative achieving IC₅₀ = 12 ± 0.5 nM, surpassing sitagliptin [1]. While 907558-63-8 was not among the sixteen compounds specifically tested, it shares the identical 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one core scaffold and differs only in the 2-aryl substitution pattern (2-chloro-6-fluorophenyl vs. the diverse aryl groups evaluated) [1]. The study established that potency is modulated by the 2-aryl substituent, with the benzothiazole-thiazolidinone scaffold serving as the pharmacophoric template for DPP4 binding [1].

DPP4 Inhibitory Potential
Class-level
Not directly tested; scaffold class achieves IC₅₀ as low as 12 nM (best analog)
May support DPP4 screening; requires direct testing
16 analogs evaluated; 2-aryl substitution modulates potency
DPP4 inhibition Type 2 diabetes Thiazolidin-4-one pharmacology

Commercial Purity Specifications and Vendor Documentation

Multiple vendors supply 907558-63-8 with documented purity specifications. Leyan (product 1768803) lists standard purity at 98% . Bidepharm (product BD663439) lists standard purity at 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . AKSci offers the compound at 95% purity . These purity grades are typical for research-grade thiazolidin-4-one derivatives and are comparable to the purity levels at which the HIV-1 RT inhibitory data were generated (elemental analysis confirming purity within ±0.4% in the Pitta et al. study) [1].

Commercial Purity
Specification review
97% (Bidepharm BD663439)
98% (Leyan 1768803)
95% (AKSci 0366CC)
Batch-specific QC reduces assay interference risk
NMR, HPLC, GC documentation available; storage 2–8°C
Compound procurement Quality control Analytical chemistry

Optimal Research and Procurement Application Scenarios


Negative-Control Reference for HIV-1 RT NNRTI Screening

Procure 907558-63-8 as the unsubstituted benzothiazole negative control in HIV-1 RT inhibition assays. Its established inactivity (IC₅₀ > 40,000 nM) provides a validated baseline against which the activity of novel 4/6-substituted benzothiazole analogs can be benchmarked [1]. This is essential for SAR programs aiming to identify the minimum substitution requirements for RT inhibition, as the compound represents the 'zero-activity' reference point in the series described by Pitta et al. [1].

Mechanistic Probe for Competitive vs. Uncompetitive RT Inhibition

Use 907558-63-8 in kinetic enzyme assays to serve as a competitive-mechanism control compound. Its well-characterized competitive inhibition mode (shared by all less-active derivatives in the series, IC₅₀ > 40 µM) contrasts with the uncompetitive mode of the potent 4-Cl and 6-EtO analogs [1]. This makes it uniquely valuable for laboratories investigating the structural determinants of the competitive-to-uncompetitive inhibition switch in NNRTI design [1].

Scaffold Starting Point for DPP4 Inhibitor Discovery

Include 907558-63-8 in DPP4 inhibition screening panels as a representative of the 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one scaffold. Although its specific DPP4 activity has not been reported, the scaffold class has demonstrated potent DPP4 inhibition with IC₅₀ values as low as 12 nM [2]. Testing this compound alongside its 2-aryl substituted analogs can elucidate the contribution of the 2-chloro-6-fluorophenyl moiety to DPP4 binding, potentially revealing a distinct SAR trajectory from the HIV-1 RT series [2].

Physicochemical Benchmarking for ADME Property Optimization

Utilize the well-characterized physicochemical profile of 907558-63-8 (consensus log P = 4.34, TPSA = 86.74 Ų, 0 H-bond donors) as a lipophilic baseline reference for computational ADME comparisons within lead optimization programs . The compound's computed properties—including predicted GI absorption (high), BBB permeation (no), and P-gp substrate status (no)—can guide medicinal chemistry decisions when introducing polar or ionizable substituents to improve solubility or reduce lipophilicity .

Application
Selection Property
Validation Focus
HIV-1 RT NNRTI negative control
Inactive reference standard
Baseline RT inhibition confirmation
Kinetic inhibition mechanism probe
Competitive mechanism control
Mechanistic mode verification
DPP4 inhibitor scaffold screening
Thiazolidin-4-one core
DPP4 activity assessment
ADME property optimization baseline
Lipophilicity/polarity baseline
Computed vs. experimental ADME comparison
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